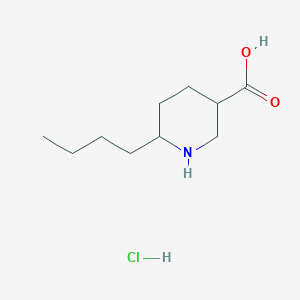

6-Butylpiperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

6-butylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-3-4-9-6-5-8(7-11-9)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOXJOSRGKNIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Description

N-alkylation involves reacting piperidine or a piperidine derivative with an alkyl halide (e.g., butyl bromide or butyl chloride) to introduce the butyl group at the nitrogen atom. This step is critical to obtain the 6-butyl substitution on the piperidine ring.

Typical Conditions

- Reagents: Piperidine-3-carboxylic acid or its derivatives, butyl halide.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Mild bases like potassium carbonate (K2CO3) to scavenge the hydrogen halide.

- Temperature: Ambient to reflux conditions depending on reactivity.

- Reaction Time: Several hours to ensure complete alkylation.

Reaction Scheme

$$

\text{Piperidine-3-carboxylic acid} + \text{Butyl halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{6-Butylpiperidine-3-carboxylic acid}

$$

Carboxylation Method

Description

Carboxylation introduces the carboxylic acid group at the 3-position of the piperidine ring. This can be achieved by:

- Direct carboxylation of a suitable piperidine intermediate using carbon dioxide under pressure.

- Using carboxylating agents in the presence of catalysts.

Typical Conditions

- Reagents: Piperidine derivatives or organometallic intermediates.

- Carboxylating Agents: Carbon dioxide (CO2) gas or equivalents.

- Catalysts: Transition metal catalysts or bases to activate the substrate.

- Temperature and Pressure: Elevated pressure of CO2 and moderate temperatures.

Hydrochloride Salt Formation

After synthesis, the free base 6-butylpiperidine-3-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), often in an organic solvent or aqueous medium, yielding a white crystalline powder with enhanced stability and solubility.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation | Piperidine-3-carboxylic acid + Butyl halide, K2CO3, DMF, reflux | ~80-90% | High selectivity for N-alkylation; reaction time 4-12 h |

| Carboxylation | Piperidine intermediate + CO2, base catalyst, elevated pressure | ~70-85% | Requires pressurized CO2; moderate temperature (40-80°C) |

| Hydrochloride Formation | Reaction with HCl in ethanol or water | >95% | Produces stable crystalline hydrochloride salt |

Alternative and Supporting Synthetic Approaches

Asymmetric Hydrogenation: For chiral variants, asymmetric hydrogenation of unsaturated precursors under palladium or ruthenium catalysis can yield optically pure 6-butylpiperidine-3-carboxylic acid derivatives with high enantiomeric excess (>99% ee) and yields above 85%.

Formamide Hydrolysis: Hydrolysis of 3-piperidine formamides in concentrated hydrochloric acid can yield (S)-3-piperidinecarboxylic acid salts with chiral resolution, avoiding the need for chiral resolving agents.

Oxidation and Reduction Reactions: Post-synthesis modifications such as oxidation to piperidone derivatives or reduction of carboxylic acid to alcohols are possible but less relevant for the direct preparation of the hydrochloride salt.

Summary Table of Preparation Methods

| Method | Description | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| N-Alkylation | Introduction of butyl group on piperidine N | Butyl halide, base (K2CO3) | DMF, reflux, 4-12 h | 80-90% | Straightforward, scalable | Requires control to avoid over-alkylation |

| Carboxylation | Introduction of carboxyl group at C-3 | CO2, base catalyst | Elevated CO2 pressure, 40-80°C | 70-85% | Direct carboxylation | Requires specialized equipment |

| Hydrochloride Salt Formation | Conversion to stable salt | HCl, ethanol or water | Ambient temperature | >95% | Enhances stability and solubility | None significant |

| Asymmetric Hydrogenation | Chiral synthesis route | Unsaturated precursor, Pd/C or Ru catalyst | Hydrogen atmosphere, 20-40 atm, RT | >85% | High enantiomeric purity | Requires chiral catalysts |

Chemical Reactions Analysis

Types of Reactions

6-Butylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the piperidine ring to a piperidone derivative.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Piperidone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-Butylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Butylpiperidine-3-carboxylic acid hydrochloride is not well-documented. like other piperidine derivatives, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways and molecular targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride

- Physicochemical Properties : Molecular weight = 233.61 g/mol; purity ≥95%. The -CF₃ group reduces lipophilicity compared to a butyl chain, which may limit membrane permeability but improve solubility in aqueous environments .

- Applications : Used in synthetic chemistry for fluorinated intermediate synthesis.

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- Structural Features: A pyridine ring (aromatic) replaces the saturated piperidine, reducing conformational flexibility. The methyl ester and methylamino groups introduce moderate lipophilicity.

- Physicochemical Properties : As a dihydrochloride salt, solubility is likely higher than the free base. The ester group may hydrolyze in vivo to a carboxylic acid, altering pharmacokinetics .

- Applications : Explored in drug delivery systems due to its dual functional groups.

Yohimbine Hydrochloride

- Structural Features : A yohimban alkaloid with a complex tetracyclic structure, differing significantly from piperidine derivatives.

- Physicochemical Properties : High solubility due to hydrochloride salt; lipophilicity influenced by aromatic rings.

- Applications : Clinically used as an α₂-adrenergic receptor antagonist, highlighting the role of hydrochloride salts in enhancing bioavailability for CNS-targeting drugs .

Data Table: Key Comparative Properties

Research Findings and Substituent Effects

- Butyl vs. However, this may reduce aqueous solubility, necessitating salt formation for pharmaceutical use .

- Piperidine vs. Pyridine : Saturated piperidine derivatives offer greater conformational flexibility, which can enhance binding to dynamic enzyme pockets. Pyridine derivatives, being aromatic, may exhibit stronger π-π interactions in drug-receptor complexes .

- Hydrochloride Salts : All compared compounds utilize hydrochloride salts to improve solubility. For example, yohimbine HCl’s clinical efficacy relies on this formulation for rapid absorption .

Biological Activity

6-Butylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative with significant potential in various scientific research applications, particularly in chemistry and biology. This compound is characterized by its unique structural features, which include a butyl group and a carboxylic acid moiety, contributing to its biological activity.

- Molecular Formula : C10H18ClN

- Molecular Weight : 243.74 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

The precise mechanism of action for this compound is not thoroughly documented. However, like other piperidine derivatives, it is hypothesized to interact with various molecular targets, including enzymes and receptors. The presence of both the butyl group and the carboxylic acid group enhances its solubility and reactivity, potentially facilitating interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine-3-carboxylic acid | Lacks the butyl group | Limited biological activity |

| N-Butylpiperidine | Lacks the carboxylic acid group | Neuroactive properties |

| Piperidine hydrochloride | Simpler structure without substituents | Basic piperidine activity |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated notable activity against certain bacterial strains, warranting further exploration into its mechanism and potential therapeutic uses.

- Neuropharmacological Studies : Research exploring the neuropharmacological effects of piperidine derivatives found that compounds with similar structures could modulate neurotransmitter release. This suggests that this compound may also exhibit such properties, although specific data are still needed.

- Enzyme Inhibitory Activity : Studies on enzyme inhibition have shown that modifications on the piperidine ring can lead to significant changes in activity. This compound's unique structure may provide insights into developing selective inhibitors for therapeutic applications.

Q & A

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.